N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C15H17F3N4S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.11260222 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gas-phase Pyrolysis in Heterocyclic Synthesis
The study by Al-Awadi and Elnagdi (1997) investigated gas-phase pyrolyses of certain substituted aminoazoles, which are structurally related to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. These reactions were explored for their application in heterocyclic synthesis, providing mechanistic insights and potential utility in creating novel compounds through pyrolytic reactions Al-Awadi & Elnagdi, 1997.
Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives
Wu et al. (2012) described the synthesis of sixteen novel pyrazole acyl thiourea derivatives, showcasing a methodology that might be applicable for compounds including this compound. Their study highlights the potential antifungal and antiviral activities of these derivatives, emphasizing the importance of structural variation in bioactivity Wu et al., 2012.
Apoptotic Activity in Cancer Cell Lines
Research by Nițulescu et al. (2015) focused on the synthesis of pyrazole thiourea chimeric derivatives and their apoptotic effects in human cancer cells. Their findings suggest that certain structural configurations, similar to the one in the query compound, can induce apoptosis and may serve as a foundation for developing anti-cancer agents Nițulescu et al., 2015.
Novel Synthesis Approaches and Bioactivity
The work of Küçükgüzel et al. (2013) on the synthesis of celecoxib derivatives, which include structural motifs akin to the query compound, provides insights into novel synthetic approaches and the evaluation of a range of bioactivities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities Küçükgüzel et al., 2013.
Heterocyclic Compounds with Antibacterial Potential
Azab, Youssef, and El‐Bordany (2013) explored the synthesis of new heterocyclic compounds featuring a sulfonamido moiety, aiming for antibacterial applications. Their research underscores the versatility of heterocyclic chemistry in addressing microbial resistance, which may include derivatives of this compound Azab et al., 2013.
Properties
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4S/c1-3-22-10(2)11(9-20-22)8-19-14(23)21-13-7-5-4-6-12(13)15(16,17)18/h4-7,9H,3,8H2,1-2H3,(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVUSHHDKIHODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=S)NC2=CC=CC=C2C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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